1-Cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea
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Overview
Description
1-Cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea is an organic compound with the molecular formula C16H25N3O3S It is known for its unique chemical structure, which includes a cyclohexyl group, a dimethylsulfamoyl group, and a phenyl group attached to a methylurea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea typically involves the reaction of cyclohexylamine with 4-(dimethylsulfamoyl)phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
Cyclohexylamine+4-(dimethylsulfamoyl)phenyl isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature, pressure, and reactant concentrations are essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the phenyl ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents like water or ethanol.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives or other oxidized products.
Reduction: Formation of amine derivatives or reduced urea compounds.
Substitution: Formation of substituted phenyl derivatives or modified urea compounds.
Scientific Research Applications
1-Cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-3-[4-(methylsulfamoyl)phenyl]-1-methylurea
- 1-Cyclohexyl-3-[4-(ethylsulfamoyl)phenyl]-1-methylurea
- 1-Cyclohexyl-3-[4-(propylsulfamoyl)phenyl]-1-methylurea
Uniqueness
1-Cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea is unique due to the presence of the dimethylsulfamoyl group, which imparts specific chemical and physical properties to the compound
Properties
IUPAC Name |
1-cyclohexyl-3-[4-(dimethylsulfamoyl)phenyl]-1-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-18(2)23(21,22)15-11-9-13(10-12-15)17-16(20)19(3)14-7-5-4-6-8-14/h9-12,14H,4-8H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQRGSHEOJLDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)N(C)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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